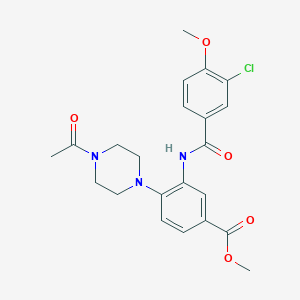![molecular formula C17H14N6OS3 B251039 N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B251039.png)
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-N'-(2-thienylcarbonyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-N'-(2-thienylcarbonyl)thiourea is a complex heterocyclic compound that features a unique combination of triazole, thiadiazole, and thiophene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-N'-(2-thienylcarbonyl)thiourea typically involves multiple steps, starting with the preparation of the triazole and thiadiazole rings. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The final step involves the coupling of the triazolothiadiazole intermediate with thiophene-2-carboxamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-N'-(2-thienylcarbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.
科学研究应用
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-N'-(2-thienylcarbonyl)thiourea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-N'-(2-thienylcarbonyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. For example, it may inhibit enzymes involved in DNA replication or repair, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds include other triazolothiadiazole derivatives, such as:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
Uniqueness
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-N'-(2-thienylcarbonyl)thiourea is unique due to its specific combination of triazole, thiadiazole, and thiophene moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C17H14N6OS3 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methylcarbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H14N6OS3/c1-10-20-21-17-23(10)22-15(27-17)12-6-4-11(5-7-12)9-18-16(25)19-14(24)13-3-2-8-26-13/h2-8H,9H2,1H3,(H2,18,19,24,25) |
InChI 键 |
OELSRDMCTMLHIU-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=S)NC(=O)C4=CC=CS4 |
规范 SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=S)NC(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B250958.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250961.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B250963.png)

![Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B250966.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(4-bromobenzoyl)amino]benzoate](/img/structure/B250967.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B250969.png)
![METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]BENZOATE](/img/structure/B250970.png)
![METHYL 4-(4-ACETYLPIPERAZIN-1-YL)-3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B250971.png)
![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}nicotinamide](/img/structure/B250972.png)
![Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-](/img/structure/B250973.png)
![5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250975.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitro-2-furamide](/img/structure/B250976.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B250978.png)
